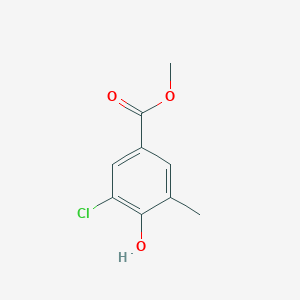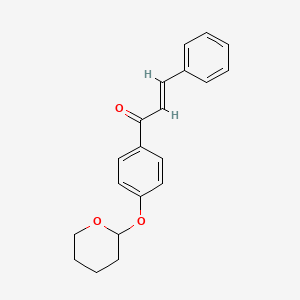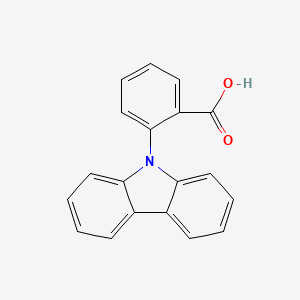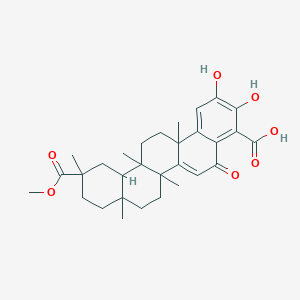![molecular formula C25H14Br2 B12099041 3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)
3,6-Dibromo-9,9'-spirobi[fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dibromo-9,9’-spirobi[fluorene]: is an organic compound with the molecular formula C25H14Br2 . It is a derivative of spirobi[fluorene], where two bromine atoms are substituted at the 3 and 6 positions of the fluorene rings. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromo-9,9’-spirobi[fluorene] typically involves the bromination of 9,9’-spirobi[fluorene]. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of 3,6-Dibromo-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dibromo-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted spirobi[fluorene] derivatives, biaryl compounds, and oxidized or reduced forms of the original compound .
Applications De Recherche Scientifique
Chemistry: 3,6-Dibromo-9,9’-spirobi[fluorene] is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Biology and Medicine: In biological research, this compound is used to study the interactions of brominated aromatic compounds with biological systems.
Industry: Industrially, 3,6-Dibromo-9,9’-spirobi[fluorene] is used in the production of high-performance polymers and materials. Its stability and electronic properties make it suitable for use in advanced materials and nanotechnology .
Mécanisme D'action
The mechanism of action of 3,6-Dibromo-9,9’-spirobi[fluorene] involves its interaction with molecular targets through its bromine atoms and aromatic rings. The bromine atoms can participate in halogen bonding, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparaison Avec Des Composés Similaires
- 3,3’-Dibromo-9,9’-spirobi[fluorene]
- 2,7-Dibromo-9,9’-spirobi[fluorene]
- 3,3’,6,6’-Tetrabromo-9,9’-spirobi[fluorene]
- 9,9’-Spirobi[fluorene]
Uniqueness: 3,6-Dibromo-9,9’-spirobi[fluorene] is unique due to the specific positioning of the bromine atoms at the 3 and 6 positions. This positioning affects its electronic properties and reactivity, making it distinct from other brominated spirobi[fluorene] derivatives. Its unique structure allows for specific applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C25H14Br2 |
|---|---|
Poids moléculaire |
474.2 g/mol |
Nom IUPAC |
3,6-dibromo-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C25H14Br2/c26-15-9-11-23-19(13-15)20-14-16(27)10-12-24(20)25(23)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H |
Clé InChI |
NSWFZGFOUUCTIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)








![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)



![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)
